N-Démethyldiltiazem

Vue d'ensemble

Description

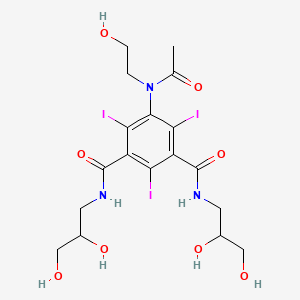

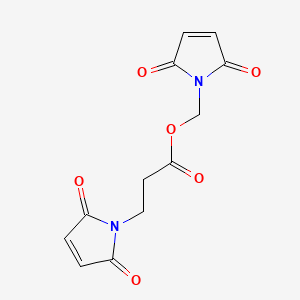

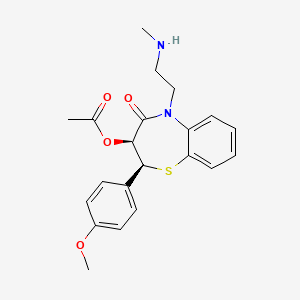

Le N-desméthyl Diltiazem (chlorhydrate) est un métabolite actif de l’inhibiteur des canaux calciques diltiazem. Il est formé à partir du diltiazem par les isoformes du cytochrome P450 CYP3A4, CYP3A5 et CYP3A7 . Ce composé est connu pour sa capacité à se lier à des homogénats isolés de cortex cérébral de rat et à inhiber les contractions spontanées dans des veines portes de rat isolées .

Applications De Recherche Scientifique

N-desmethyl Diltiazem (hydrochloride) has several scientific research applications, including:

Chemistry: It is used as a reference compound in studies involving calcium channel inhibitors and their metabolites.

Biology: It is used in studies investigating the role of cytochrome P450 enzymes in drug metabolism.

Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of diltiazem.

Mécanisme D'action

Target of Action

N-Demethyldiltiazem, also known as N-Desmethyldiltiazem, is an active metabolite of the calcium channel inhibitor diltiazem . Its primary targets are the calcium channels in cardiac and vascular smooth muscle cells . These channels play a crucial role in regulating the contraction and relaxation of these muscles, thereby controlling blood pressure and heart rate.

Mode of Action

N-Demethyldiltiazem works primarily by inhibiting the influx of calcium into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of these muscles, leading to vasodilation (widening of blood vessels), decreased heart rate, and reduced blood pressure .

Biochemical Pathways

The formation of N-Demethyldiltiazem from diltiazem involves the cytochrome P450 (CYP) isoforms CYP3A4, CYP3A5, and CYP3A7 . These enzymes are part of the CYP450 system, which plays a significant role in drug metabolism and bioactivation. The inhibition of calcium influx by N-Demethyldiltiazem affects the calcium-dependent signaling pathways, leading to downstream effects such as reduced muscle contraction and vasodilation .

Pharmacokinetics

The disposition of diltiazem can be described using a two-compartment model with terminal half-lives of around 5.5 hours . The half-life of N-Demethyldiltiazem is similar to that of diltiazem . The drug and its metabolites are mainly excreted in urine .

Result of Action

The molecular and cellular effects of N-Demethyldiltiazem’s action primarily involve the relaxation of cardiac and vascular smooth muscles. This relaxation leads to vasodilation, decreased heart rate, and reduced blood pressure . These effects are beneficial in the management of conditions such as hypertension and angina.

Action Environment

While specific studies on how environmental factors influence the action of N-Demethyldiltiazem are limited, it is known that factors such as diet, lifestyle, and exposure to other drugs can affect the metabolism and efficacy of many drugs, including diltiazem . For instance, substances that induce or inhibit CYP3A4, CYP3A5, and CYP3A7 could potentially affect the formation of N-Demethyldiltiazem from diltiazem .

Analyse Biochimique

Biochemical Properties

N-Demethyldiltiazem plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with various enzymes, proteins, and other biomolecules. The primary enzymes involved in its formation are cytochrome P450 isoforms CYP3A4, CYP3A5, and CYP3A7 . These enzymes catalyze the N-demethylation of diltiazem, leading to the production of N-Demethyldiltiazem. This metabolite binds to isolated rat cerebral cortex homogenates and inhibits spontaneous contractions in isolated rat portal veins . The interactions of N-Demethyldiltiazem with these enzymes and proteins are crucial for its pharmacological activity.

Cellular Effects

N-Demethyldiltiazem exerts various effects on different types of cells and cellular processes. It influences cell function by modulating calcium influx into cardiac and vascular smooth muscle cells. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. N-Demethyldiltiazem has been shown to inhibit spontaneous contractions in isolated rat portal veins, indicating its impact on smooth muscle cell function . Additionally, it binds to receptors in the cerebral cortex, affecting neuronal activity and potentially influencing neurotransmission .

Molecular Mechanism

The molecular mechanism of action of N-Demethyldiltiazem involves its interaction with calcium channels. By inhibiting calcium influx into cardiac and vascular smooth muscle cells, N-Demethyldiltiazem reduces muscle contraction and promotes vasodilation . This inhibition is achieved through binding interactions with the calcium channels, leading to enzyme inhibition and changes in gene expression. The precise binding sites and molecular interactions are critical for understanding the pharmacodynamics of N-Demethyldiltiazem.

Dosage Effects in Animal Models

The effects of N-Demethyldiltiazem vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as vasodilation and reduced muscle contraction. At higher doses, N-Demethyldiltiazem may cause toxic or adverse effects, including excessive vasodilation and potential cardiovascular complications . Understanding the dosage thresholds and the balance between therapeutic and toxic effects is crucial for its safe and effective use.

Metabolic Pathways

N-Demethyldiltiazem is involved in several metabolic pathways, primarily through its formation from diltiazem by cytochrome P450 enzymes. The major metabolic pathways include N-demethylation, O-demethylation, and deacetylation . These pathways influence the pharmacokinetics and pharmacodynamics of N-Demethyldiltiazem, affecting its bioavailability and therapeutic efficacy. The interactions with enzymes such as CYP3A4, CYP3A5, and CYP3A7 are critical for its metabolism .

Transport and Distribution

The transport and distribution of N-Demethyldiltiazem within cells and tissues are essential for its pharmacological activity. This compound is transported across cellular membranes and distributed to various tissues, including the cardiovascular and nervous systems . Transporters and binding proteins play a role in its localization and accumulation, influencing its therapeutic effects. The distribution patterns of N-Demethyldiltiazem are crucial for understanding its site-specific actions and potential side effects.

Subcellular Localization

N-Demethyldiltiazem exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and interacts with calcium channels on the cell membrane . The targeting signals and post-translational modifications that direct N-Demethyldiltiazem to specific compartments are essential for its pharmacological actions. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le N-desméthyl Diltiazem (chlorhydrate) est synthétisé à partir du diltiazem par un processus de N-déméthylation. Cette réaction est généralement catalysée par des enzymes du cytochrome P450, en particulier CYP3A4, CYP3A5 et CYP3A7 . Les conditions réactionnelles impliquent l'utilisation de ces enzymes dans un système tampon approprié pour faciliter le processus de déméthylation.

Méthodes de production industrielle

La production industrielle de N-desméthyl Diltiazem (chlorhydrate) implique l'utilisation de bioréacteurs à grande échelle où le diltiazem est exposé aux enzymes du cytochrome P450 dans des conditions contrôlées. La réaction est surveillée et optimisée pour garantir un rendement et une pureté maximaux du produit.

Analyse Des Réactions Chimiques

Types de réactions

Le N-desméthyl Diltiazem (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène au composé, souvent facilité par des agents oxydants.

Réduction : Cette réaction implique l'élimination d'oxygène ou l'ajout d'hydrogène au composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel dans le composé par un autre.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles tels que les ions hydroxyde.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du N-desméthyl Diltiazem (chlorhydrate) peut conduire à la formation de divers métabolites oxydés, tandis que la réduction peut entraîner la formation de dérivés réduits.

Applications de la recherche scientifique

Le N-desméthyl Diltiazem (chlorhydrate) a plusieurs applications de recherche scientifique, notamment :

Médecine : Il est utilisé dans des études pharmacocinétiques pour comprendre le métabolisme et l'excrétion du diltiazem.

Mécanisme d'action

Le N-desméthyl Diltiazem (chlorhydrate) exerce ses effets en inhibant l'afflux d'ions calcium dans les cellules musculaires cardiaques et lisses vasculaires pendant la dépolarisation . Cette inhibition conduit à la relaxation des muscles lisses vasculaires, ce qui entraîne une diminution de la résistance vasculaire périphérique et une réduction de la pression artérielle . Le composé a également des effets vasodilatateurs sur les artères coronaires, ce qui contribue à augmenter l'apport d'oxygène au tissu myocardique .

Comparaison Avec Des Composés Similaires

Composés similaires

Diltiazem : Le composé parent à partir duquel le N-desméthyl Diltiazem (chlorhydrate) est dérivé.

Désacétyl Diltiazem : Un autre métabolite du diltiazem formé par désacétylation.

Unicité

Le N-desméthyl Diltiazem (chlorhydrate) est unique en son genre par sa capacité à inhiber les contractions spontanées dans des veines portes de rat isolées et par son affinité de liaison spécifique aux homogénats de cortex cérébral de rat . Cela le distingue des autres métabolites du diltiazem, tels que le désacétyl diltiazem, qui peuvent avoir des propriétés pharmacologiques différentes .

Propriétés

IUPAC Name |

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2/h4-11,19-20,22H,12-13H2,1-3H3/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMLDISQSWWYOT-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40234221, DTXSID60873797 | |

| Record name | N-Monodemethyldiltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Desmethyldiltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85100-17-0, 86408-45-9 | |

| Record name | N-Monodemethyldiltiazem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085100170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethyldiltiazem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Monodemethyldiltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Desmethyldiltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEMETHYLDILTIAZEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF0841K5LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

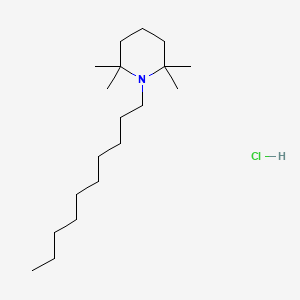

![5,6,7,8-Tetrahydro-6-[propyl[2-(3-thienyl)ethyl]amino]-1-naphthalenol](/img/structure/B1200712.png)